Elucidating the Putative Mechanism of Action of 7-Methylpyrido[2,3-d]pyrimidin-4-amine in Cancer Cells: An Analog-Driven Hypothetical Framework
Elucidating the Putative Mechanism of Action of 7-Methylpyrido[2,3-d]pyrimidin-4-amine in Cancer Cells: An Analog-Driven Hypothetical Framework
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of potent and selective kinase inhibitors.[1][2][3][4][5] This guide focuses on a specific, under-researched derivative, 7-Methylpyrido[2,3-d]pyrimidin-4-amine. In the absence of direct experimental data for this compound, this document presents a deeply researched, hypothetical mechanism of action. By analyzing the extensive literature on its close structural analogs, we postulate that 7-Methylpyrido[2,3-d]pyrimidin-4-amine functions as a multi-targeted tyrosine kinase inhibitor. This guide will delineate its likely molecular targets, the downstream signaling pathways it is predicted to modulate, and a comprehensive framework of experimental protocols required to validate these hypotheses. Our objective is to provide a robust, scientifically-grounded roadmap for future research and drug development efforts centered on this promising compound.
The Pyrido[2,3-d]pyrimidine Scaffold: A Privileged Foundation for Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[6][7] Consequently, kinase inhibitors have become a major class of targeted cancer therapies.[8][9] The pyrido[2,3-d]pyrimidine core has emerged as a highly successful scaffold for designing such inhibitors. Its bicyclic structure mimics the purine core of ATP, allowing it to competitively bind to the ATP-binding pocket of a wide range of kinases. This has led to the development of several approved drugs and numerous clinical candidates targeting various cancer types.[3][4][5]
Hypothesized Molecular Targets and Mechanism of Action
Based on its core structure and the influence of the methyl and amine substitutions, we hypothesize that 7-Methylpyrido[2,3-d]pyrimidin-4-amine acts as a multi-kinase inhibitor. Its primary mechanism is likely the competitive inhibition of ATP binding to the kinase domain of several key receptor tyrosine kinases (RTKs) and potentially cell cycle-regulating kinases.
Primary Target Class: Receptor Tyrosine Kinases (RTKs)
Many successful kinase inhibitors with a similar core structure target RTKs that are crucial for tumor angiogenesis and proliferation.[10][11][12]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): The VEGFR family, particularly VEGFR-2, is a principal driver of angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[13][14][15] Inhibition of VEGFR signaling is a clinically validated anti-cancer strategy that effectively chokes off a tumor's blood and nutrient supply.[16][17] We postulate that 7-Methylpyrido[2,3-d]pyrimidin-4-amine is a potent inhibitor of VEGFRs.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs (PDGFR-α and PDGFR-β) play a crucial role in the proliferation of tumor cells and the recruitment of pericytes, which stabilize newly formed blood vessels.[18][19][20] Their inhibition can therefore lead to both direct anti-proliferative effects and a disruption of the tumor vasculature.[21]
-
c-Kit (Stem Cell Factor Receptor): The c-Kit receptor is a well-established oncogenic driver in several cancers, most notably gastrointestinal stromal tumors (GIST) and certain leukemias.[6][8][22] Activating mutations in c-Kit lead to uncontrolled cell proliferation and survival.[7] Pyrido[2,3-d]pyrimidine analogs have shown activity against c-Kit, making it a probable target.
Secondary Target Class: Cell Cycle Kinases
-
Cyclin-Dependent Kinase 4 (CDK4): The pyrido[2,3-d]pyrimidin-7-one substructure is famously the core of Palbociclib, a selective CDK4/6 inhibitor. While our subject compound has a different substitution pattern, the potential for interaction with CDKs cannot be overlooked.[1][2] CDK4, in complex with Cyclin D, controls the G1-S phase transition of the cell cycle.[23] Inhibition of CDK4 would lead to cell cycle arrest and prevent cancer cell division.
Postulated Downstream Signaling Consequences
The inhibition of these kinases by 7-Methylpyrido[2,3-d]pyrimidin-4-amine would disrupt multiple critical signaling pathways within the cancer cell and its microenvironment.
Anti-Angiogenic Effects via VEGFR Inhibition
By blocking VEGFR-2 on endothelial cells, the compound would inhibit the downstream activation of two major signaling cascades:
-
The PI3K/Akt Pathway: Crucial for endothelial cell survival and migration.
-
The RAS/MEK/ERK Pathway: Essential for endothelial cell proliferation.
The collective impact is a potent anti-angiogenic effect, leading to reduced tumor vascularization, increased hypoxia, and ultimately, tumor growth inhibition.
Caption: Putative anti-angiogenic signaling pathway.
Anti-Proliferative and Pro-Apoptotic Effects
Inhibition of PDGFR and c-Kit on the tumor cells themselves would block similar downstream pathways (PI3K/Akt and RAS/MEK/ERK), which are often constitutively active in cancer.[24][25] This dual blockade would lead to a decrease in cell proliferation and an induction of apoptosis (programmed cell death).
Caption: Putative anti-proliferative signaling pathway.
Cell Cycle Arrest via CDK4 Inhibition
If the compound also inhibits CDK4, it would prevent the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the S phase. This results in a G1 cell cycle arrest.
Caption: Overall experimental validation workflow.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity and selectivity of 7-Methylpyrido[2,3-d]pyrimidin-4-amine against the hypothesized kinase targets.
Methodology:
-
Reagents: Recombinant human kinases (VEGFR-2, PDGFR-β, c-Kit, CDK4/Cyclin D1), appropriate peptide substrates, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting from 100 µM.
-
Assay Plate Setup: In a 384-well plate, add kinase, buffer, and the test compound dilutions.
-
Initiate Reaction: Add the ATP/substrate mixture to start the kinase reaction. Incubate at room temperature for 1 hour.
-
Detect Activity: Add the ADP-Glo™ reagent to terminate the reaction and deplete unused ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the generated light with a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase.
Expected Outcome: A quantitative measure of potency (IC50) for each kinase, which will identify the primary targets.
| Target Kinase | Hypothetical IC50 (nM) | Rationale based on Analogs |
| VEGFR-2 | 5 - 50 | Potent inhibition is characteristic of multi-kinase inhibitors like Sunitinib and Pazopanib. [10][11][26][27] |
| PDGFR-β | 10 - 100 | Often a co-target with VEGFR in this class of compounds. [18][20] |
| c-Kit | 20 - 150 | Important target for GIST, often inhibited by this scaffold. [6][8][9] |
| CDK4 | > 1000 | Selectivity for RTKs over CDKs is common unless specific structural motifs for CDK binding are present. |
Protocol 2: Cell Viability and Proliferation Assay
Objective: To assess the dose-dependent effect of the compound on the growth and viability of cancer cell lines with known kinase dependencies.
Methodology (MTT Assay):
-
Cell Lines:
-
HUVEC: Human Umbilical Vein Endothelial Cells (VEGFR-dependent).
-
U87MG: Human glioblastoma (PDGFR-driven).
-
GIST-T1: Gastrointestinal stromal tumor (c-Kit mutation).
-
MCF-7: Breast cancer (as a potential CDK4-sensitive line).
-
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of 7-Methylpyrido[2,3-d]pyrimidin-4-amine for 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis for Target Phosphorylation
Objective: To confirm that the compound inhibits the activity of its target kinases within the cellular context.
Methodology:
-
Cell Treatment: Treat the selected cell lines (e.g., HUVEC stimulated with VEGF) with the compound at concentrations around its GI50 value for 1-2 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Probe separate membranes with primary antibodies against the phosphorylated forms of the target kinases (e.g., p-VEGFR2, p-PDGFRβ, p-c-Kit) and their downstream effectors (p-Akt, p-ERK).
-
Strip and re-probe the membranes with antibodies for the total protein levels of each target to ensure equal loading.
-
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the reduction in phosphorylation levels upon compound treatment.
Protocol 4: Cell Cycle and Apoptosis Analysis
Objective: To determine the phenotypic consequences of target inhibition, specifically cell cycle arrest and induction of apoptosis.
Methodology (Flow Cytometry):
-
Cell Treatment: Treat cancer cells (e.g., GIST-T1) with the compound at 1x and 5x the GI50 concentration for 24 and 48 hours.
-
For Cell Cycle Analysis:
-
Harvest and fix the cells in 70% ethanol.
-
Stain the cells with a solution containing Propidium Iodide (PI) and RNase.
-
Analyze the DNA content using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
-
-
For Apoptosis Analysis (Annexin V/PI Staining):
-
Harvest the cells (do not fix).
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Analyze immediately by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Conclusion and Future Perspectives
This guide puts forth a well-reasoned, hypothetical mechanism of action for 7-Methylpyrido[2,3-d]pyrimidin-4-amine as a multi-targeted kinase inhibitor with potent anti-angiogenic and anti-proliferative properties. The proposed primary targets—VEGFR, PDGFR, and c-Kit—are all validated nodes in cancer signaling, making this compound a compelling candidate for further investigation. The provided experimental framework offers a clear path to rigorously test these hypotheses, determine the compound's precise molecular mechanism, and establish its potential as a novel therapeutic agent. Future studies should also explore its pharmacokinetic properties, in vivo efficacy in xenograft models, and potential mechanisms of acquired resistance to fully characterize its therapeutic promise.
References
- c-Kit, a receptor tyrosine kinase, is involved in intracellular signaling, and the mutated form of c-Kit plays a crucial role in occurrence of some cancers. The function of c-Kit has led to the concept that inhibiting c-Kit kinase activity can be a target for cancer therapy. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells.
- Sunitinib inhibits cellular signalling by targeting multiple receptor tyrosine kinases (RTKs). These include all receptors for platelet-derived growth factor (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs)
- Pazopanib is a multiple kinase inhibitor that limits tumor growth by targeting angiogenesis via inhibition of enzymes including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), c-KIT and FGFR. Pazopanib - Wikipedia.
- Sunitinib inhibits the phosphorylation of multiple receptor tyrosine kinases (RTKs). It is a potent inhibitor of platelet- derived growth factor receptors (PDGFRα and PDGFRβ), vascular endothelial growth factor receptors (VEGFR1, VEGFR2 and VEGFR3), stem cell factor receptor (KIT), Fms-like tyrosine kinase-3 (FLT-3), colony stimulating factor receptor (CSF-1R), and the glial cell-line derived neurotrophic factor receptor (RET). DRUG NAME: Sunitinib - BC Cancer.
- Sunitinib is an inhibitor for various tyrosine kinases, namely PDGFR, KIT, RET, FLT3, and VEGFR1-3. This leads to inhibiting several signalling pathways, such as RAS/MAPK, PI3K/AKT, and protein kinase C. Sunitinib's mechanism of action. Sunitinib is an inhibitor for various...
- Signaling through c-KIT plays a role in the regulation of cell survival, proliferation, and differentiation. Studies have indicated that c-KIT plays an important role in the occurrence of cancer.
- Dysregulated platelet-derived growth factor receptor signaling is implicated in a number of cancer types and is among the targets of many FDA-approved multikinase inhibitors. Next Generation of PDGFR Inhibitors Makes Headway in GIST - OncLive.
- Pazopanib Hydrochloride is a type of targeted cancer therapy known as a tyrosine kinase inhibitor (TKI). It is primarily used for the treatment of renal cell carcinoma (RCC) and certain types of soft tissue sarcoma. What is the mechanism of Pazopanib Hydrochloride?
- The PDGFR gene, or Platelet-Derived Growth Factor Receptor gene, plays a crucial role in the regulation of cellular proliferation, differentiation, and development. What are PDGFR gene inhibitors and how do they work?
- PDGFR inhibitors, a class of targeted therapeutic agents designed to modulate the platelet-derived growth factor receptor (PDGFR) pathway, have emerged as a pivotal focus in cancer research and precision medicine. PDGFR Inhibitors: 60+Potent, Highly Selective & Cited | Selleckchem.
- Pazopanib's mechanism of action is centered on its ability to inhibit several receptor tyrosine kinases (RTKs) that are pivotal in the processes of tumor growth, angiogenesis, and metastasis. pazopanibhydrochloride - Liv Hospital.
- Platelet-derived growth factor receptor A (PDGFR-A) inhibitors are a class of drugs used to treat gastrointestinal stromal tumors... PDGFR-alpha Inhibitors: Drug Class, Uses, Side Effects, Drug Names - RxList.
- c-Kit, also known as CD117, is a type of receptor tyrosine kinase found on the surface of various cell types. This receptor plays a pivotal role in cell signaling, growth, and survival. What are c-Kit inhibitors and how do they work?
- Pazopanib is a multi-tyrosine kinase inhibitor that competes with adenosine triphosphate for binding to the intracellular side of tyrosine kinase receptors and prevents the ATP-induced activation of these receptors. Drug review: Pazopanib | Japanese Journal of Clinical Oncology - Oxford Academic.
- The vascular endothelial growth factor receptor (VEGFR) system is the key component for controlling angiogenesis in cancer cells. Blocking vascular endothelial growth factor receptor 2 (VEGFR2) signalling is one of the most promising approaches to hindering angiogenesis and the subsequent growth of cancer cells. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents.
- Sunitinib is able to block different signaling pathways owing to its action on different RTKs such as PDGFRα and β, KIT, FLT3, RET, and VEGFRs 1, 2, and 3. Sunitinib inhibition of signaling pathways [phosphoinositide 3-kinase (PI3K)/AKT/mTOR, mitogen-activated protein kinase (MAPK), and PKC] triggers different antitumor effects.
- In the last 20 years, many anti-angiogenic drugs have been developed based on VEGF/VEGFR system to treat diverse cancers and retinopathies, and new drugs with improved properties continue to emerge at a fast rate. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - Frontiers.
- The promising results of inhibition of c-Kit for treatment of cancers have been observed in some cancers such as gastrointestinal stromal tumor, acute myeloid leukemia, melanoma, and other tumors... Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells.
- Vascular endothelial growth factor (VEGF)/ vascular endothelial growth factor receptor (VEGFR) inhibitors are agents that inhibit the activity of VEGF and VEGFR. List of VEGF/VEGFR inhibitors - Drugs.com.
- The VEGF‐VEGFR signalling is the most crucial pathway to induce angiogenesis, and inhibiting this cascade has already got success in treating tumours.
- Motesanib (AMG 706) is an orally administered, small-molecule angiogenesis inhibitor of multiple targets including VEGFR-1, −2 and −3, PDGF receptor (PDGFR), and stem cell factor receptor.
- Other multi-kinase inhibitors approved include sunitinib, sorafenib, and pazopanib (VEGFR-1, VEGFR-2, and VEGFR-3, PDGFR-α/β, and c-kit). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC.
- c-KIT aberrations, either overexpression or loss-of-function mutations, have been implicated in the pathogenesis and development of many cancers, including gastrointestinal stromal tumors, mastocytosis, acute myeloid leukemia, breast, thyroid, and colorectal cancer, making c-KIT an attractive molecular target for the treatment of cancers. C-kit receptors as a therapeutic target in cancer | OTT - Dove Medical Press.
- These data show that CP-673,451 is a pharmacologically selective PDGFR inhibitor, inhibits tumor PDGFR-β phosphorylation, selectively inhibits PDGF-BB-stimulated angiogenesis in vivo, and causes significant tumor growth inhibition in multiple human xenograft models. Antiangiogenic and Antitumor Activity of a Selective PDGFR Tyrosine Kinase Inhibitor, CP-673451 | Cancer Research - AACR Journals.
- The pyrido[2,3-d]pyrimidin-7-one template has been identified previously as a privileged structure for the inhibition of ATP-dependent kinases, and good potency against Cdks has been reported for representative examples.
- One compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x), was found to be the most active, inducing apoptosis of tumor cells at a concentration of approximately 30–100 nM. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4)
- Inhibition of the cell cycle kinase, cyclin-dependent kinase-4 (Cdk4), is expected to provide an effective method for the treatment of proliferative diseases such as cancer. Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4.
- Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC.
- This review will represent the complete medicinal and pharmacological profile of pyrido[2,3-d]pyrimidines as anticancer agents, and will help scientists to design new selective, effective and safe anticancer agents. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
- Some examples of drugs based on such structure that have reached the market are piritrexim isethionate (treatment of bladder cancer and urethral cancer) and pipemidic acid (antibiotic). Pyrido[2,3-d]pyrimidin-7(8H)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are c-Kit inhibitors and how do they work? [synapse.patsnap.com]
- 10. Sunitinib - Wikipedia [en.wikipedia.org]
- 11. bccancer.bc.ca [bccancer.bc.ca]
- 12. int.livhospital.com [int.livhospital.com]
- 13. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 14. drugs.com [drugs.com]
- 15. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]
- 17. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
- 19. What are PDGFR gene inhibitors and how do they work? [synapse.patsnap.com]
- 20. selleckchem.com [selleckchem.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. dovepress.com [dovepress.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Pazopanib - Wikipedia [en.wikipedia.org]
- 27. academic.oup.com [academic.oup.com]
